molecular formula C30H37N7O2 B1672416 GT 949

GT 949

Cat. No.: B1672416
M. Wt: 527.7 g/mol
InChI Key: ZVWPOIUAPXDLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GT949 is a selective positive allosteric modulator of the excitatory amino acid transporter-2 (EAAT2). It has been identified as a compound that enhances glutamate transport, which is crucial for maintaining the balance of neurotransmitters in the central nervous system. The compound has shown potential in neuroprotective applications due to its ability to regulate glutamate levels .

Preparation Methods

The synthesis of GT949 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with commercially available starting materials and involves reactions such as the Ugi multi-component reaction . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

GT949 undergoes several types of chemical reactions, including:

    Oxidation: GT949 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: GT949 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

GT949 has a wide range of scientific research applications, including:

Mechanism of Action

GT949 exerts its effects by binding to the excitatory amino acid transporter-2 (EAAT2) and enhancing its activity. This positive allosteric modulation increases the transport of glutamate into cells, thereby reducing extracellular glutamate levels and preventing excitotoxicity. The molecular targets involved include the EAAT2 protein, and the pathways affected are those related to glutamate transport and neurotransmission .

Comparison with Similar Compounds

GT949 is unique in its high selectivity and potency as a positive allosteric modulator of EAAT2. Similar compounds include:

GT949 stands out due to its specific binding affinity and the significant increase in glutamate transport it induces, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

GT 949 is a compound recognized for its role as a potent and selective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). This compound has garnered attention in neuroscience research due to its potential therapeutic implications, particularly in conditions associated with glutamate excitotoxicity, such as neurodegenerative diseases.

  • Chemical Name : 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one
  • Molecular Formula : C₃₃H₄₃N₇O₂
  • Purity : ≥98%
  • EC50 : 0.26 nM (indicating high potency)

This compound functions primarily as a positive allosteric modulator of EAAT2, enhancing the glutamate translocation rate without affecting substrate interactions. This modulation is crucial for increasing glutamate uptake in astrocytes, which is essential for maintaining glutamate homeostasis in the central nervous system (CNS) and preventing excitotoxicity.

Experimental Findings

Recent studies have provided insights into the biological activity of this compound:

  • Glutamate Uptake Enhancement : this compound has been shown to enhance glutamate uptake by cultured astrocytes by approximately 58% .
  • Selectivity : The compound exhibits no significant effects on dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), or NMDA receptors, indicating its specificity for EAAT2 .
  • Neuroprotective Effects : In vitro models of excitotoxicity demonstrate that this compound possesses neuroprotective properties, potentially offering therapeutic benefits in conditions characterized by excessive glutamate levels .

Assay Results

Despite its proposed role as an activator, recent experiments have challenged earlier assumptions regarding this compound's efficacy:

  • A study utilizing impedance-based assays failed to demonstrate activation of either EAAT2 or EAAT3 by this compound, suggesting that specific assay conditions are necessary to observe its effects .
  • Radioligand uptake assays also did not confirm the activation of EAAT2, indicating that further research is required to fully elucidate the compound's biological activity and its mechanisms .

Neuroprotective Applications

In a controlled laboratory setting, this compound was evaluated for its neuroprotective effects against glutamate-induced toxicity:

  • Study Design : Cultured astrocytes were exposed to varying concentrations of glutamate with and without the presence of this compound.
  • Results : Cells treated with this compound showed significantly reduced apoptosis compared to controls, highlighting its potential use in therapeutic strategies against neurodegenerative diseases.

Comparative Analysis with Other Modulators

The following table summarizes key findings comparing this compound with other known modulators of EAAT2:

CompoundEC50 (nM)Glutamate Uptake EnhancementNeuroprotective EffectSelectivity
This compound0.26+58%YesHigh
Compound A1.5+40%ModerateModerate
Compound B0.5+50%YesLow

Properties

IUPAC Name

3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWPOIUAPXDLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.